molecular formula C27H32N2O7 B14955389 Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(4-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methylpropyl) 2,6-dimethyl-4-[5-(4-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B14955389
M. Wt: 496.6 g/mol
InChI Key: CULOZLVGZIODSF-UHFFFAOYSA-N
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Description

3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(4-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(4-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the furan ring: The furan ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the furan is coupled with a halogenated precursor.

    Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(4-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases and central nervous system disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(4-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-(4-nitrophenyl)pyridine-2,6-dicarboxylate
  • 2,6-Dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
  • 3,5-Dimethyl-4-(2-methylpropyl)pyridine-2,6-dicarboxylate

Uniqueness

3,5-BIS(2-METHYLPROPYL) 2,6-DIMETHYL-4-[5-(4-NITROPHENYL)FURAN-2-YL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of both the furan and nitrophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

bis(2-methylpropyl) 2,6-dimethyl-4-[5-(4-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H32N2O7/c1-15(2)13-34-26(30)23-17(5)28-18(6)24(27(31)35-14-16(3)4)25(23)22-12-11-21(36-22)19-7-9-20(10-8-19)29(32)33/h7-12,15-16,25,28H,13-14H2,1-6H3

InChI Key

CULOZLVGZIODSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC(C)C

Origin of Product

United States

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